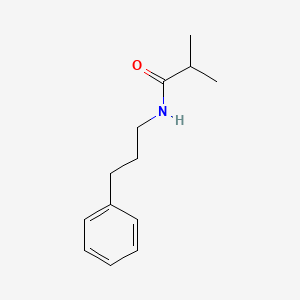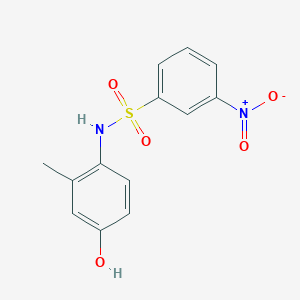
2-methyl-N-(3-phenylpropyl)propanamide
Übersicht
Beschreibung
“2-methyl-N-(3-phenylpropyl)propanamide” is a compound that would belong to the class of organic compounds known as amides. These are compounds where a carboxylic acid is bound to an amine group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, amides in general can be synthesized through various methods. One common method is the condensation reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a propanamide backbone with a methyl group attached to the second carbon and a phenylpropyl group attached to the nitrogen .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. For example, they can undergo a Hoffman rearrangement to produce amines .Wirkmechanismus
Target of Action
The primary target of 2-methyl-N-(3-phenylpropyl)propanamide is currently unknown . This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These are compounds comprising primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 .
Mode of Action
As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding . The nitrogen-to-hydrogen (N–H) and the carbon-to-oxygen double (C=O) bonds can engage in hydrogen bonding .
Biochemical Pathways
Amides like this compound can react in many different organic processes to form other useful compounds for synthesis .
Action Environment
Like other amides, its solubility in water and high boiling points result from the polar nature of the amide group and hydrogen bonding .
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in laboratory experiments. It is a well-tolerated drug with a low risk of addiction or abuse, and has few side effects. It is also relatively easy to administer and can be used in a variety of experimental settings. However, its effects may be variable depending on individual factors such as age, sex, and baseline cognitive function, and it may not be effective in all individuals.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-methyl-N-(3-phenylpropyl)propanamide. These include further studies on its mechanism of action, as well as its potential use in treating a variety of psychiatric and neurological disorders. It may also be studied for its potential use in enhancing cognitive function in healthy individuals, or as a performance-enhancing drug in military or athletic settings. Additionally, future research may explore the use of this compound in combination with other drugs or therapies to enhance its effects.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its potential applications in a variety of fields, including medicine, neuroscience, and military research. It has been shown to improve cognitive function, increase alertness and wakefulness, and enhance memory and learning. It has also been studied for its potential use in treating addiction, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-methyl-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACLVOGBJULJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3959038.png)
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B3959045.png)

![methyl [4-({[(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}sulfonyl)phenyl]carbamate](/img/structure/B3959049.png)
![4-(9H-fluoren-9-yl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3959052.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3959061.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3959080.png)
![2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B3959089.png)

![4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3959099.png)
![10-bromo-3-(methylthio)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959100.png)
![ethyl {2-[3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B3959109.png)
![7-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959112.png)
![3-[(4-methylbenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959127.png)